![molecular formula C17H19BrO3 B5120959 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a highly versatile molecule that has been extensively studied due to its unique properties and potential applications. In
作用机制
The mechanism of action of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its ability to absorb light and emit fluorescence. When 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is excited by light, it undergoes a transition from its ground state to its excited state, and then emits fluorescence as it returns to its ground state. This process is known as fluorescence resonance energy transfer (FRET), and it is used to visualize biological molecules and cells.
Biochemical and Physiological Effects:
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the physiological effects of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene are largely dependent on the specific application and concentration used. For example, in photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can induce cell death in cancer cells, while in bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used to visualize biological molecules and cells without affecting their function.
实验室实验的优点和局限性
One of the main advantages of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its high sensitivity and selectivity for various analytes. It is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are many potential future directions for 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene research, including the development of new biosensors and imaging probes, the optimization of photodynamic therapy protocols, and the investigation of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene's interactions with biological molecules and cells. Additionally, there is a growing interest in using 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene for environmental monitoring and detection of pollutants. Overall, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is a highly versatile molecule with many potential applications in scientific research.
合成方法
The synthesis of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-bromoethoxy)ethyl bromide. This reaction yields 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene as a red powder with high purity.
科学研究应用
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been widely used in various scientific research applications, including bioimaging, biosensing, and photodynamic therapy. In bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a fluorescent probe to visualize biological molecules and cells. In biosensing, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a sensor to detect various analytes, such as metal ions and biomolecules. In photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a photosensitizer to generate reactive oxygen species and induce cell death in cancer cells.
属性
IUPAC Name |
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-11-17(13(2)10-16(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMHXICHTYYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
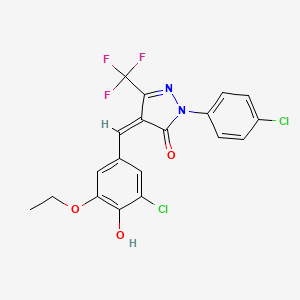
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
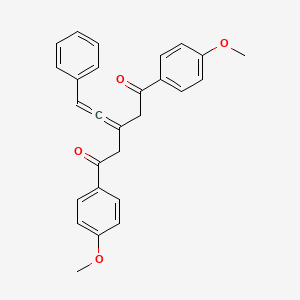
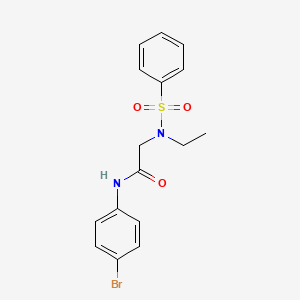
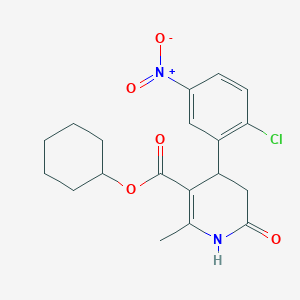

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
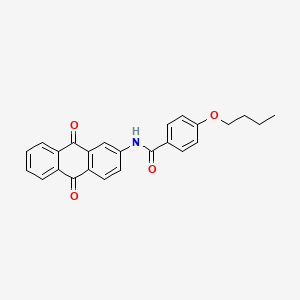
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)